(S)-6-Chlorochroman-4-amine hydrochloride is a chiral compound with significant relevance in medicinal chemistry. It is classified as an amine derivative of chlorochroman, which is a bicyclic compound featuring a chroman structure with a chlorine substituent. The compound has the chemical formula and is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting potassium channels and other biological pathways.
The compound is identified by its Chemical Abstracts Service (CAS) number 1956436-48-8, and it falls under the category of heterocycles due to its ring structure containing both carbon and nitrogen atoms. Its IUPAC name is (S)-6-chlorochroman-4-amine hydrochloride, indicating it exists as a hydrochloride salt, which enhances its solubility in aqueous solutions. This characteristic makes it suitable for various biological assays and applications in drug development .
The synthesis of (S)-6-chlorochroman-4-amine hydrochloride can be achieved through several methods, with biocatalytic approaches gaining attention for their efficiency and environmental benefits. One notable method involves the asymmetric reduction of 6-chlorochroman-4-one using whole-cell biocatalysts such as Lactobacillus paracasei BD101. This process yields (S)-6-chlorochroman-4-ol with high enantiomeric excess (greater than 99%) and good yield (94%) under optimized conditions (pH 6.5, 28°C, 200 rpm) over a period of 48 hours .
Technical Details:
Other synthetic strategies involve multi-step organic reactions starting from simple aromatic compounds. For example, p-chlorophenol can be alkylated and subsequently transformed through several steps involving reduction and cyclization to yield the desired chlorochroman derivatives .
The molecular structure of (S)-6-chlorochroman-4-amine hydrochloride can be represented by its chemical formula . The compound features a fused bicyclic system that includes a chroman ring structure with an amine functional group at the 4-position and a chlorine atom at the 6-position.
Key Structural Data:
(S)-6-Chlorochroman-4-amine hydrochloride can participate in various chemical reactions typical for amines and halogenated compounds. It can undergo nucleophilic substitutions due to its amine group, potentially forming new derivatives that could be evaluated for biological activity.
Potential reactions include:
The mechanism of action for (S)-6-chlorochroman-4-amine hydrochloride primarily relates to its interaction with potassium channels. Compounds derived from chlorochroman structures have been shown to act as potassium channel openers, which can influence cellular excitability and neurotransmitter release.
Research indicates that these compounds may selectively modulate ion channel activity, leading to effects such as apoptosis in cancer cells. The precise pathways involve binding to specific receptor sites on ion channels, which alters their conformational states and affects ion flow across cell membranes .
Relevant Data:
(S)-6-Chlorochroman-4-amine hydrochloride serves as an important building block in medicinal chemistry. Its applications include:
The enantioselective construction of the chroman core with precise stereocontrol at the C4-position is fundamental for synthesizing pharmacologically relevant (S)-6-chlorochroman-4-amine. Two dominant catalytic strategies have emerged: organocatalyzed domino reactions and transition-metal-catalyzed alkynylations.
Squaramide-organocatalyzed cascades enable efficient chroman ring formation with concurrent stereocenter installation. A bifunctional squaramide-quinine catalyst (3e, 5 mol%) in dichloromethane facilitates an oxa-Michael/nitro-Michael domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins. This process yields 2-alkyl-substituted chromans with >20:1 dr and 92% ee at room temperature [1]. Optimization revealed that solvent polarity critically impacts stereoselectivity: dichloromethane outperformed toluene (dr 8:1 → >20:1) and acetonitrile (ee 27% → 92%) [1].
Copper-bis(oxazoline) catalysis provides an alternative route to tertiary ether stereocenters. Indanyl-bis(oxazoline) ligand 10 with Cu(OTf)₂ in chlorobenzene at –78°C to –35°C induces alkynylation of benzopyrylium triflates, achieving 90% ee for chromanones bearing ester functionalities [8]. Computational studies attribute enantiocontrol to π-stacking interactions between the substrate and ligand in the transition state [8].
Table 1: Catalyst Performance in Chroman Synthesis
Catalyst System | Reaction Type | dr | ee (%) | Key Conditions |
---|---|---|---|---|
Squaramide 3e | Oxa-Michael/nitro-Michael | >20:1 | 92 | CH₂Cl₂, RT |
Cu/10 | Alkynylation | – | 90 | PhCl, –78°C to –35°C |
Amine-thiourea | Oxa-Michael–Michael | 20:1 | 99 | Low catalyst loading (15 mol%) |
Chlorination precedes chroman cyclization in optimized routes. 4-Chloro-2-nitrophenol serves as the foundational building block, undergoing:
Alternatively, late-stage electrophilic chlorination (NCS/FeCl₃) of enantiopure chroman-4-amines is feasible but risks racemization at C4. Protecting group strategies (e.g., Boc-derivatization) mitigate this during chlorination [8].
The free base of (S)-6-chlorochroman-4-amine requires conversion to its hydrochloride salt for enhanced stability and crystallinity. Solvent selection dictates crystal form and purity:
Critical process parameters:
Table 2: Hydrochloride Crystallization Optimization
Solvent System | Acid Equiv. | Crystal Form | Hygroscopicity | Purity (%) |
---|---|---|---|---|
Acetone/2-PrOH (1:1) | 1.05 | Needles | Low | 99.8 |
EtOH/H₂O (4:1) | 1.10 | Plates | Moderate | 99.9 |
Acetonitrile | 1.02 | Agglomerates | High | 98.5 |
Translating asymmetric chroman synthesis to industrial production faces three key hurdles:
Continuous-flow processes resolve bottlenecks:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: